molecular formula C11H16ClNO B2905783 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride CAS No. 33119-73-2

2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride

Cat. No.: B2905783
CAS No.: 33119-73-2
M. Wt: 213.71
InChI Key: AKTPDJALGJGCJC-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride , also known by its chemical formula C10H15N • HCl , is a compound with intriguing properties. It belongs to the class of amphetamines , characterized by an α-methylphenethylamine base structure. This particular compound features an ethyl group in the alpha position, which sets it apart from other amphetamines. It has emerged as a potential recreational drug .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The reactivity of the terminal amino and carboxy groups in 4-amino-3-phenylbutanoic acid, a related compound, has been leveraged to create tetrazole-containing derivatives. This process involves direct replacement of the amino group with a tetrazol-1-yl fragment, demonstrating the molecule's potential in producing pharmacologically active substances (Putis, Shuvalova, & Ostrovskii, 2008).

  • Metal Complex Synthesis : A study on the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, similar in structure to the molecule of interest, led to the creation of Schiff base ligands. These ligands were used to react with copper(II) and nickel(II) perchlorate, indicating the role of such molecules in forming complex metal compounds (Bhowmik, Drew, & Chattopadhyay, 2011).

  • Antimycobacterial Activities : Derivatives of β-substituted γ-aminobutyric acid, structurally related to the molecule , have shown significant antimycobacterial activities. This highlights the molecule's potential application in developing new antimicrobial agents (Moreth et al., 2014).

  • Corrosion Inhibition : Schiff base ligands derived from similar molecules have been explored for their role in inhibiting corrosion in mild steel. This indicates the potential utility of 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride in industrial applications as a corrosion inhibitor (Sadeghi Erami et al., 2015).

Chemical and Biological Studies

  • Synthesis of Bioactive Compounds : Research indicates that the synthesis of certain aminobutanoic acids, structurally related to this compound, has led to compounds with high pharmacological activity. This underscores the molecule's potential in the development of new drugs (Vasil'eva et al., 2016).

  • Application in Sensor Technology : A study involving the synthesis of a compound similar in structure to this compound revealed its potential as a sensor for metal ions in aqueous solutions, indicating possible applications in environmental monitoring and safety (Joshi et al., 2016).

  • Antibacterial and Antioxidant Properties : Metal complexes derived from Schiff bases, related to the molecule , exhibited significant antibacterial and antioxidant activities. This suggests potential applications in pharmaceuticals and health-related fields (Ejidike & Ajibade, 2015).

Properties

IUPAC Name

2-amino-3-methyl-1-phenylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPDJALGJGCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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